molecular formula C26H22FN5O2S B2800970 N-(2-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 946359-73-5

N-(2-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2800970
CAS No.: 946359-73-5
M. Wt: 487.55
InChI Key: NVSCZCZTQQBQJB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule belonging to a class of substituted 1,2,4-triazoles investigated for their potential pharmacological activities. Compounds within this structural class have been described as glucocorticoid receptor agonists, indicating significant research value for the study and potential treatment of metabolic diseases, type 2 diabetes, obesity, and glucose intolerance . The molecular structure integrates a 1,2,4-triazole core, which is substituted with a 4-fluorophenyl group, a 1H-indol-3-yl moiety, and a thioacetamide linker connected to a 2-ethoxyphenyl group. This specific arrangement is characteristic of molecules designed to modulate intracellular receptor targets . Researchers may find this compound particularly useful in probing the pathways related to metabolic syndrome and insulin resistance. Furthermore, as with many cationic amphiphilic drugs, researchers should be aware that compounds of this nature have the potential to inhibit lysosomal phospholipase A2 (PLA2G15), which can lead to drug-induced phospholipidosis, a form of phospholipid accumulation within lysosomes . This characteristic is an important consideration for early-stage toxicity screening during drug development projects. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O2S/c1-2-34-23-10-6-5-9-22(23)29-24(33)16-35-26-31-30-25(32(26)18-13-11-17(27)12-14-18)20-15-28-21-8-4-3-7-19(20)21/h3-15,28H,2,16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSCZCZTQQBQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Indole Moiety: This step may involve coupling reactions using indole derivatives.

    Attachment of the Fluorophenyl Group: This can be done through substitution reactions.

    Incorporation of the Ethoxyphenyl Group: This step may involve etherification reactions.

    Final Assembly: The final compound is obtained by combining the intermediate products through thiolation and acylation reactions.

Industrial production methods may involve optimizing these steps to enhance yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Processes: It may be used as an intermediate in the synthesis of other complex organic compounds.

    Chemical Research: The compound’s reactivity and stability make it a subject of interest in various chemical research studies.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name Triazole Substituents Acetamide Group Key Findings References
Target Compound : N-(2-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-fluorophenyl), 5-(1H-indol-3-yl) N-(2-ethoxyphenyl) Enhanced anti-exudative activity due to indole and fluorine; potential π-π interactions with targets.
2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide Not applicable (sulfonamide backbone) N-((4-fluorophenyl)sulfonyl) Sulfonamide group may improve metabolic stability but reduces triazole-mediated binding affinity.
2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-(3-methylphenyl), 5-(p-tolylthio methyl) N-(2-(trifluoromethyl)phenyl) Hydrophobic trifluoromethyl group enhances membrane permeability but may reduce solubility.
N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methoxyphenyl), 5-(phenoxymethyl) N-(2-ethoxyphenyl) Methoxy groups increase electron density, potentially reducing oxidative metabolism.
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(2-pyrazinyl) N-(3-chloro-4-fluorophenyl) Pyrazinyl group introduces hydrogen-bonding capacity; ethyl substituent may improve metabolic stability.
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-ethyl, 5-(thiophen-2-yl) N-(4-fluorophenyl) Thiophene’s sulfur atom may engage in hydrophobic interactions, but indole’s NH is superior for H-bonding.

Pharmacological Activity

  • Anti-Exudative Effects : The target compound’s indole and 4-fluorophenyl groups contribute to superior anti-exudative activity compared to furan or thiophene analogs. In a study comparing 21 derivatives, fluorine-substituted phenyl residues increased activity by 30–40% relative to methoxy or nitro groups .
  • Anti-Inflammatory Potential: Indole-containing analogs (e.g., the target compound) showed 50% inhibition of inflammation in carrageenan-induced edema models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Selectivity : Pyridinyl or pyrazinyl substituents (e.g., in –9) improve selectivity for kinase targets but reduce broad-spectrum anti-inflammatory effects .

Physicochemical and Spectroscopic Properties

  • Lipophilicity : The 4-fluorophenyl group in the target compound increases logP (2.8) compared to methoxy-substituted analogs (logP ~2.2), enhancing blood-brain barrier penetration .
  • IR Spectroscopy : The target compound’s IR spectrum shows a C=O stretch at 1667 cm⁻¹ (acetamide) and C-S stretch at 664 cm⁻¹, consistent with triazole-sulfanyl linkages. Methoxy-substituted analogs exhibit additional C-O stretches near 1250 cm⁻¹ .

Biological Activity

N-(2-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the triazole ring and subsequent modifications to introduce the ethoxy and acetamide groups. The detailed synthetic pathway is crucial for understanding how structural variations can influence biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and triazole moieties have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
Compound A0.22HeLaApoptosis induction
Compound B0.47MCF-7Cell cycle arrest
Compound C0.35A549Inhibition of angiogenesis

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Triazole derivatives are known for their antifungal properties, which may be applicable to this compound as well.

Case Study: Antifungal Activity
In a study conducted by Toviwek et al., a series of triazole derivatives were tested against Candida albicans. The results showed that certain modifications led to enhanced antifungal activity, suggesting that this compound could exhibit similar effects due to its structural components.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been found to inhibit specific kinases involved in cancer progression.
  • DNA Intercalation : Some indole derivatives exhibit DNA intercalation properties, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in related compounds, leading to cellular damage and apoptosis.

Research Findings

Research indicates that structural modifications significantly impact the biological activity of triazole-containing compounds. A quantitative structure–activity relationship (QSAR) analysis revealed that lipophilicity and electronic properties are critical for enhancing anticancer efficacy while minimizing cytotoxicity to normal cells.

Table 2: QSAR Analysis Results

DescriptorValue RangeImpact on Activity
Lipophilicity (clogP)3 - 5Higher values improve penetration
Hydrogen Bond Donors1 - 3Optimal range enhances selectivity
Molecular Weight<500Lower weights preferred for bioavailability

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential steps: (1) formation of the triazole core via cyclization of thiosemicarbazides, (2) introduction of the sulfanylacetamide moiety through nucleophilic substitution, and (3) final functionalization of the indole and fluorophenyl groups. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for triazole ring closure .
  • Temperature : Controlled heating (80–100°C) minimizes side reactions during cyclization .
  • Catalysts : Coupling agents like HBTU improve amide bond formation yields .
    • Critical Analysis : Variations in stoichiometry or solvent purity can lead to incomplete reactions; HPLC monitoring is recommended .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, triazole protons at δ 7.5–8.5 ppm) and confirm substituent connectivity .
  • IR : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and S–S bonds (500–600 cm1^{-1}) validate functional groups .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Q. How can computational chemistry or X-ray crystallography elucidate the compound’s 3D conformation?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles, particularly for the triazole-indole interface .
  • DFT calculations : Gaussian software predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Substituent variation : Systematic replacement of the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups evaluates electronic effects on bioactivity .
  • Biological assays : Anti-exudative activity can be tested in rat models (e.g., formalin-induced edema) with dose-response curves .
    • Data Interpretation : Contradictions in activity may arise from solubility differences; logP calculations (e.g., using ChemDraw) guide analog design .

Q. How can molecular docking studies predict target binding interactions for this compound?

  • Methodological Answer :

  • Target selection : Prioritize enzymes with triazole-binding pockets (e.g., cyclooxygenase-2 or kinase inhibitors).
  • Software : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, focusing on hydrogen bonds with the indole NH and triazole sulfur .
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Meta-analysis : Use tools like RevMan to statistically integrate data from multiple studies, adjusting for variables like solvent (DMSO vs. ethanol) .

Q. How can stability and degradation profiles be assessed under physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2 _2O2_2), and photolytic conditions, followed by LC-MS to identify degradation products .
  • Half-life determination : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, sampling at intervals for HPLC quantification .

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